4-(4-ethoxyphenyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-(4-ethoxyphenyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science and industry. This compound is characterized by the presence of a triazole ring, which is known for its stability and versatility in chemical reactions.
Preparation Methods
The synthesis of 4-(4-ethoxyphenyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Substitution Reactions: The ethoxyphenyl and pyrazinyl groups are introduced through substitution reactions, often using halogenated precursors and nucleophilic aromatic substitution.
Thiol Group Introduction: The thiol group is typically introduced via thiolation reactions using thiourea or other sulfur-containing reagents under controlled conditions.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
4-(4-ethoxyphenyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the triazole ring to dihydrotriazoles using reducing agents such as sodium borohydride.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other derivatives.
Common reagents used in these reactions include halogenated compounds, oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(4-ethoxyphenyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of specialty chemicals and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-ethoxyphenyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The triazole ring can form stable complexes with metal ions, influencing various biochemical pathways. The thiol group can participate in redox reactions, modulating the activity of target proteins and enzymes.
Comparison with Similar Compounds
Similar compounds to 4-(4-ethoxyphenyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol include other triazole derivatives such as:
- 4-phenyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol
- 4-(4-methoxyphenyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol
- 4-(4-chlorophenyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol
These compounds share similar structural features but differ in their substituents, which can significantly influence their chemical reactivity and biological activity. The presence of the ethoxy group in this compound imparts unique properties, making it distinct from its analogs.
Properties
CAS No. |
893725-35-4 |
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Molecular Formula |
C14H13N5OS |
Molecular Weight |
299.35 g/mol |
IUPAC Name |
4-(4-ethoxyphenyl)-3-pyrazin-2-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C14H13N5OS/c1-2-20-11-5-3-10(4-6-11)19-13(17-18-14(19)21)12-9-15-7-8-16-12/h3-9H,2H2,1H3,(H,18,21) |
InChI Key |
HQYCHBCHCIQOLH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NNC2=S)C3=NC=CN=C3 |
Purity |
95 |
Origin of Product |
United States |
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